![molecular formula C9H9BrN2O2 B1373381 2-(2-bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one CAS No. 1272756-54-3](/img/structure/B1373381.png)
2-(2-bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
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Overview
Description
“2-(2-bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one” is a chemical compound . It is a heterocyclic compound, which means it contains atoms of at least two different elements as part of its ring structure .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an efficient and mild one-pot convergent synthesis protocol has been developed for benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives through the Mitsunobu reaction and sequential cyclization . Various tricyclic fused benzoxazinyl-oxazolidinones were obtained in good to excellent yields and high enantioselectivities .Chemical Reactions Analysis
The Mitsunobu reaction and sequential cyclization have been used in the synthesis of similar compounds . This suggests that “2-(2-bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one” might also undergo similar reactions.Scientific Research Applications
Anticancer Activity
The compound has shown potential as an anticancer agent . Its derivatives have been synthesized and tested for in vitro anticancer activity against human cancer cell lines, including HeLa, MCF-7, A549, and PC3 . Some derivatives exhibited remarkable activity, suggesting the compound’s utility in developing new chemotherapeutic agents.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of the compound’s derivatives with the Epidermal Growth Factor Receptor (EGFR) . These studies are crucial for drug design, helping to predict the orientation of the compound when bound to target proteins to assess its potential efficacy.
Synthesis of Isoxazole Hybrids
The compound serves as a precursor in the synthesis of isoxazole hybrids . These hybrids are of interest due to their low cytotoxicity and various biological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties.
Biological Evaluation of Derivatives
A series of novel derivatives of the compound have been prepared and evaluated for their primary antitumor activities against different cancer cell lines such as HT-29, K562, and HepG2 . This evaluation is essential for identifying promising candidates for further development as antitumor drugs.
Microwave-Assisted Synthesis
The compound has been used in microwave-assisted synthetic approaches to create novel derivatives efficiently . This method can significantly reduce reaction times and improve yields, making it a valuable technique in medicinal chemistry.
Design of Potassium Channel Modulators
Derivatives of the compound have been explored as potassium channel modulators . These modulators are important for regulating cellular processes and have therapeutic potential in treating various diseases.
Development of Anti-Inflammatory Agents
The compound’s framework is being investigated for the development of anti-inflammatory agents . Inflammation is a key factor in many chronic diseases, and new treatments are continually sought after.
Exploration of Antifungal Properties
Research into the antifungal properties of the compound’s derivatives is ongoing . Fungal infections are a significant health concern, and there is a constant need for new antifungal drugs.
Mechanism of Action
Target of Action
The primary target of 2-(2-Bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is Cyclin-Dependent Kinase 9 (CDK9) . CDK9 is a transcriptional regulator and has been identified as a potential therapeutic target for hematological malignancies .
Mode of Action
The compound acts as a selective inhibitor of CDK9 . By inhibiting CDK9, it disrupts the phosphorylation of the RNA polymerase II (RNAPII) complex, leading to a decrease in transcription of short-lived anti-apoptotic proteins such as Mcl-1 and c-Myc .
Biochemical Pathways
The inhibition of CDK9 affects the transcriptional elongation process, which is a critical step in gene expression. This results in the downregulation of anti-apoptotic proteins, leading to induced apoptosis in cancer cells .
Result of Action
The result of the compound’s action is a rapid, dose-dependent decrease in cellular p-Ser2-RNAPII, Mcl-1, and c-Myc, leading to apoptosis in the MV4-11 cell line . This suggests that the compound could have potential as an anti-cancer agent.
properties
IUPAC Name |
2-(2-bromoethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-4-3-7-9(13)12-8-6(14-7)2-1-5-11-8/h1-2,5,7H,3-4H2,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHROACODUTYBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C(O2)CCBr)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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